N-(butan-2-yl)-3-{2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide
Description
This compound is a triazoloquinazolinone derivative featuring a propanamide side chain substituted with a butan-2-yl group and a methyl group at the triazole ring. The butan-2-yl group enhances lipophilicity, which may influence membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-butan-2-yl-3-(2-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-4-11(2)18-14(23)9-10-21-15(24)12-7-5-6-8-13(12)22-16(21)19-20(3)17(22)25/h5-8,11H,4,9-10H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJZURGIZWHJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-{2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazoloquinazoline core . This reaction is usually carried out under mild conditions at room temperature, making it efficient and operationally simple.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3-{2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce reduced triazoloquinazoline derivatives.
Scientific Research Applications
Molecular Information
- Molecular Formula : C₁₈H₃₁N₅O₄
- Molecular Weight : 490.6 g/mol
- CAS Number : 1242996-09-3
Structural Features
The compound's structure includes:
- A butan-2-yl side chain.
- A triazole ring fused with a quinazoline derivative.
- Multiple functional groups that influence its chemical behavior and biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives often exhibit anticancer properties by inhibiting critical enzymes involved in DNA synthesis. Specifically, N-(butan-2-yl)-3-{2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide may interact with thymidylate synthase or similar targets in cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that compounds similar to this compound can significantly inhibit the proliferation of various cancer cell lines. The mechanism likely involves the disruption of nucleotide synthesis pathways essential for cell division.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects against various pathogens. Quinazoline derivatives are known to exhibit broad-spectrum antibacterial and antifungal activities.
Case Study: Antibacterial Efficacy
A study highlighted the effectiveness of similar quinazoline derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent antibacterial activity that could be further explored for therapeutic applications in treating infections.
Mechanistic Insights
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors involved in cellular processes related to cancer proliferation or microbial resistance .
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-{2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and survival . By inhibiting these kinases, the compound can induce apoptosis and inhibit the growth of cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following table highlights key structural analogs and their distinguishing features:
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- The target compound’s butan-2-yl group confers higher logP (~3.2) compared to the propan-2-yl analog (logP ~2.8), suggesting improved membrane permeability but reduced aqueous solubility .
- The sulfanyl-substituted analog (compound 12 in ) has a logP of ~3.5 due to its phenylacetamide chain, which may enhance tissue penetration but increase metabolic oxidation risks.
Bioactivity
- Triazoloquinazolinones are associated with anticonvulsant and anticancer activities. For example, derivatives in showed IC₅₀ values of 1.2–5.6 μM against epilepsy-related targets, while the target compound’s methyl group may enhance selectivity for kinase domains .
- The 2,3-dimethylphenyl carbamoyl analog () demonstrated moderate activity in preliminary cytotoxicity assays (IC₅₀ = 8.3 μM), likely due to steric interference with target binding.
Key Research Findings
Metabolic Stability : The butan-2-yl group in the target compound reduces CYP450-mediated oxidation compared to shorter-chain analogs .
Selectivity : Methyl substitution at the triazole ring minimizes off-target interactions observed in bulkier analogs (e.g., 2,3-dimethylphenyl derivatives) .
Thermodynamic Stability: Quantum mechanical calculations indicate the fused triazoloquinazolinone core has a lower energy barrier (−234 kJ/mol) than non-fused triazole-quinazoline hybrids, enhancing synthetic feasibility .
Biological Activity
N-(butan-2-yl)-3-{2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole and quinazoline moiety. Its molecular formula is with a molecular weight of approximately 306.33 g/mol. The presence of functional groups such as dioxo and amide contributes to its reactivity and biological properties.
1. Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of quinazoline and triazole have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications at specific positions on the ring systems can enhance activity. A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
2. Antimicrobial Activity
Compounds with the triazole scaffold have been reported to possess antimicrobial properties. In vitro studies have shown that derivatives similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
3. Anticonvulsant Activity
Some studies have explored the anticonvulsant potential of triazole-containing compounds. For example, certain analogs have been shown to protect against seizures in animal models by modulating neurotransmitter systems . This suggests that this compound may also exhibit similar properties.
Case Studies
A case study involving a synthesized derivative showed promising results in inhibiting tumor growth in xenograft models. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), demonstrating a dose-dependent response in tumor reduction .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with cyclization to form the triazoloquinazoline core. Key steps include:
- Cyclization : Precursors (e.g., substituted quinazolines and triazoles) undergo cyclization under acidic or basic conditions (e.g., glacial acetic acid or KOH) to form the fused heterocyclic system .
- Amidation : The propanamide side chain is introduced via coupling reactions (e.g., using EDCI/HOBt) in anhydrous solvents like DMF or THF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol-DMF mixtures) are critical for isolating high-purity products (>95%) .
Q. Table 1: Optimization of Reaction Conditions
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | Ethanol | H₂SO₄ | 80–90 | 65–75 |
| Amidation | DMF | EDCI/HOBt | 25–30 | 70–85 |
Q. Which spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the triazoloquinazoline core and substituent orientation. For example, the methyl group at position 2 appears as a singlet near δ 2.5 ppm .
- IR Spectroscopy : Validate carbonyl groups (C=O stretch at ~1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Ensure molecular ion consistency (e.g., [M+H]⁺ for C₂₀H₂₂N₅O₃⁺) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of triazoloquinazoline derivatives?
Methodological Answer: Discrepancies in biological data (e.g., varying IC₅₀ values) may arise from differences in assay conditions or cellular models. To address this:
- Orthogonal Assays : Validate activity using both in vitro (e.g., MTT assay for cytotoxicity) and in silico approaches (e.g., molecular docking against kinase targets) .
- SAR Studies : Systematically modify substituents (e.g., the butan-2-yl group) to identify key pharmacophores. For example, bulky alkyl chains may enhance membrane permeability .
- Control Experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting or ELISA .
Q. Table 2: Biological Activity Comparison
| Derivative | Target | Assay Type | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Parent Compound | Topoisomerase II | In vitro | 1.2 ± 0.3 | |
| Methyl Analog | EGFR Kinase | In silico | 0.8 (predicted) |
Q. What computational strategies predict binding modes and affinity with therapeutic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., PARP-1 or HDACs). The triazoloquinazoline core often occupies hydrophobic pockets, while the amide forms hydrogen bonds .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-target complexes. Monitor RMSD (<2 Å) and binding free energy (MM/PBSA) .
- QSAR Models : Develop regression models using descriptors like LogP, polar surface area, and H-bond donors to optimize activity .
Q. How should researchers design experiments to evaluate metabolic stability?
Methodological Answer:
- Microsomal Incubations : Incubate the compound with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS to calculate half-life (t₁/₂) .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., Vivid® kits) to assess drug-drug interaction risks .
- Metabolite ID : Use high-resolution MSⁿ to identify oxidation (e.g., hydroxylation) or hydrolysis (amide cleavage) products .
Q. What strategies mitigate poor solubility during formulation studies?
Methodological Answer:
- Co-Solvents : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
- Nanoparticle Formulation : Prepare PLGA nanoparticles (solvent evaporation method) to improve bioavailability. Characterize size (DLS: 100–200 nm) and encapsulation efficiency (>80%) .
- Salt Formation : Screen counterions (e.g., HCl or sodium salts) to increase dissolution rates .
Q. How can structural analogs be designed to reduce off-target effects?
Methodological Answer:
- Selective Substituents : Replace the 2-methyl group with electron-withdrawing groups (e.g., Cl or CF₃) to enhance selectivity for kinases over GPCRs .
- Prodrug Approach : Mask the amide as a tert-butyl carbamate to minimize interactions with efflux pumps (e.g., P-gp) .
- Fragment Screening : Identify minimal pharmacophores via X-ray crystallography of target-ligand complexes .
Q. What methods validate target engagement in cellular models?
Methodological Answer:
- CRISPR Knockout : Generate target-knockout cell lines (e.g., using Cas9) to confirm on-mechanism activity .
- Cellular Thermal Shift Assay (CETSA) : Monitor ligand-induced stabilization of target proteins via Western blotting .
- Fluorescent Probes : Develop click chemistry-compatible analogs (e.g., alkyne-tagged) for pull-down assays and confocal imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
